Dicloromezotiaz

Descripción

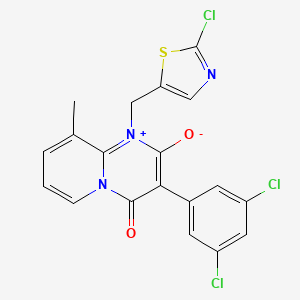

Structure

3D Structure

Propiedades

IUPAC Name |

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-(3,5-dichlorophenyl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-1-ium-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl3N3O2S/c1-10-3-2-4-24-16(10)25(9-14-8-23-19(22)28-14)18(27)15(17(24)26)11-5-12(20)7-13(21)6-11/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDQXPBKBSCNJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=[N+](C(=C(C2=O)C3=CC(=CC(=C3)Cl)Cl)[O-])CC4=CN=C(S4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501024187 | |

| Record name | Dicloromezotiaz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263629-39-5 | |

| Record name | Dicloromezotiaz | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263629395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicloromezotiaz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1263629-39-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICLOROMEZOTIAZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR4XLL4WJF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Dicloromezotiaz: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicloromezotiaz is a mesoionic insecticide belonging to the pyridopyrimidine class of chemicals. It is recognized for its potent activity against a range of lepidopteran pests.[1][2] Its mode of action is the competitive modulation of nicotinic acetylcholine receptors (nAChRs), leading to the disruption of the insect nervous system.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and mechanism of action of this compound, including detailed experimental protocols and quantitative data to support further research and development.

Chemical Structure and Identification

This compound is a complex heterocyclic molecule with a unique mesoionic, or zwitterionic, structure. This structural feature is crucial for its biological activity.[3]

IUPAC Name: 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-(3,5-dichlorophenyl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-1-ium-2-olate[4]

Molecular Formula: C₁₉H₁₂Cl₃N₃O₂S

Canonical SMILES: CC1=CC=CN2C1=--INVALID-LINK--CC4=CN=C(S4)Cl

InChI Key: PVDQXPBKBSCNJZ-UHFFFAOYSA-N

CAS Number: 1263629-39-5

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its environmental fate, formulation, and interaction with biological systems.

| Property | Value | Source |

| Molecular Weight | 452.7 g/mol | |

| Appearance | Solid | |

| Solubility | In DMSO: 100 mg/mL (220.88 mM) | |

| LogP | 5.4 |

Synthesis of this compound

The synthesis of this compound is achieved through a convergent synthetic approach. The following is a general outline of the synthetic scheme as described in the literature.

Logical Flow of this compound Synthesis

Caption: Convergent synthesis of this compound.

Experimental Protocol: Synthesis of this compound

While a detailed, step-by-step protocol with specific reagent quantities and reaction conditions is not publicly available, the synthesis can be summarized in the following key stages:

-

Formation of the Diacid Intermediate: The synthesis commences with a copper-catalyzed coupling reaction between dimethyl malonate and an appropriate iodide precursor. The resulting crude product is then directly hydrolyzed to yield the corresponding diacid in an 84% overall yield for the two steps.

-

Preparation of the Coupling Partner: A separate synthetic route is employed to prepare the required coupling partner. This involves the formamide protection of an amino-pyridyl moiety, followed by a phase transfer catalyzed alkylation with 2-chloro-5-(chloromethyl)thiazole. Subsequent in situ deprotection affords the desired coupling partner in a 76% yield.

-

Final Condensation: The diacid intermediate is activated, likely by conversion to the diacid chloride. This activated species is then reacted with the prepared coupling partner in the presence of a base, such as triethylamine, in a suitable solvent like toluene. This final condensation step yields this compound, which can be isolated as a single crystal polymorph with a 72% yield.

Mechanism of Action: Nicotinic Acetylcholine Receptor Competitive Modulator

This compound exerts its insecticidal effect by acting as a competitive modulator of nicotinic acetylcholine receptors (nAChRs) in insects. nAChRs are ligand-gated ion channels crucial for synaptic transmission in the insect central nervous system. By binding to these receptors, this compound blocks the binding of the natural neurotransmitter, acetylcholine, leading to a disruption of nerve impulse transmission, paralysis, and ultimately, the death of the insect.

Experimental Protocol: Whole-Cell Voltage-Clamp Electrophysiology

The interaction of this compound with insect nAChRs can be characterized using the whole-cell voltage-clamp technique on isolated insect neurons. The following is a generalized protocol based on standard electrophysiological methods.

1. Neuron Preparation:

- Isolate neurons from the target insect species (e.g., thoracic ganglia of lepidopteran larvae).

- Enzymatically dissociate the neurons using appropriate proteases (e.g., trypsin, collagenase).

- Plate the isolated neurons on a suitable substrate (e.g., poly-L-lysine coated coverslips) and maintain in an appropriate culture medium.

2. Electrophysiological Recording:

- Mount the coverslip with adherent neurons onto the stage of an inverted microscope equipped with micromanipulators.

- Continuously perfuse the recording chamber with an external physiological saline solution.

- Fabricate patch pipettes from borosilicate glass capillaries and fill with an internal solution containing ions that mimic the intracellular environment.

- Under visual guidance, form a high-resistance (GΩ) seal between the patch pipette and the membrane of a single neuron.

- Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

- Clamp the membrane potential at a holding potential (e.g., -70 mV) using a patch-clamp amplifier.

3. Compound Application and Data Acquisition:

- Apply acetylcholine or another nAChR agonist to the neuron to elicit a baseline current response.

- Apply this compound at varying concentrations to the neuron, followed by the application of the agonist.

- Record the resulting ion currents using data acquisition software. A reduction in the agonist-induced current in the presence of this compound indicates an antagonistic effect.

- Construct concentration-response curves to determine the IC₅₀ value of this compound.

Signaling Pathway of nAChR Modulation

Caption: Competitive antagonism of nAChR by this compound.

Biological Activity

This compound is particularly effective against a range of lepidopteran insect pests. The following table summarizes available quantitative data on its insecticidal activity.

| Pest Species | Life Stage | Bioassay Method | LC₅₀ | Source |

| Plutella xylostella (Diamondback Moth) | 3rd Instar Larvae | Leaf-disc dip | Not explicitly provided, but noted for its high efficacy | |

| Spodoptera exigua (Beet Armyworm) | Larvae | Not specified | Not explicitly provided, but noted for its high efficacy | |

| Helicoverpa armigera (Cotton Bollworm) | 2nd Instar Larvae | Larval dip | Not explicitly provided, but noted for its high efficacy |

It is important to note that specific LC₅₀ values for this compound against these pests were not found in the publicly available literature reviewed. The sources indicate its development and effectiveness against these species.

Conclusion

This compound represents a significant advancement in the control of lepidopteran pests due to its novel mesoionic structure and its specific mode of action as a competitive modulator of insect nicotinic acetylcholine receptors. This technical guide has provided a detailed overview of its chemical properties, a general synthetic pathway, and the experimental basis for its mechanism of action. Further research to elucidate detailed synthetic protocols and expand the quantitative biological activity data will be invaluable for the development of next-generation insecticides and for resistance management strategies.

References

- 1. Mesoionic pyrido[1,2-a]pyrimidinones: Discovery of this compound as a lepidoptera insecticide acting on nicotinic acetylcholine receptors1,2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Buy this compound | 1263629-39-5 [smolecule.com]

- 4. This compound | C19H12Cl3N3O2S | CID 72549028 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Mechanism of Action of Neonicotinoids on Nicotinic Acetylcholine Receptors

Introduction

Initial searches for "dicloromezotiaz" did not yield any results in scientific literature, suggesting that this may not be a recognized compound. However, to fulfill the request for a detailed technical guide on the interaction of a chemical with nicotinic acetylcholine receptors (nAChRs), this document will focus on a well-researched class of compounds with a similar-sounding element: neonicotinoids .

Neonicotinoids are a class of neuro-active insecticides chemically similar to nicotine. They act on the central nervous system of insects and, to a lesser extent, vertebrates. This guide will provide an in-depth overview of the mechanism of action of neonicotinoids on nAChRs, tailored for researchers, scientists, and drug development professionals.

Quantitative Data: Binding Affinity and Potency of Common Neonicotinoids

The interaction of neonicotinoids with nAChRs is characterized by their high binding affinity and potency, which varies across different receptor subtypes and insect species. The following table summarizes key quantitative data for some of the most common neonicotinoids.

| Compound | Receptor Subtype | Organism | Binding Affinity (Ki, nM) | Potency (EC50/IC50, nM) | Reference |

| Imidacloprid | α4β2 | Human | 1.2 | 87 (EC50) | |

| Imidacloprid | - | Myzus persicae (aphid) | 0.4 | 20 (EC50) | |

| Thiamethoxam | - | Aphis craccivora (aphid) | 1.9 | - | |

| Clothianidin | - | Heliothis virescens (moth) | 0.7 | 30 (EC50) | |

| Acetamiprid | α4β2 | Rat | 1700 | 18000 (EC50) |

Experimental Protocols

Understanding the mechanism of action of neonicotinoids on nAChRs involves a variety of experimental techniques. Below are detailed methodologies for key experiments.

1. Radioligand Binding Assays

This method is used to determine the binding affinity of a compound to a specific receptor.

-

Objective: To determine the inhibition constant (Ki) of a neonicotinoid for a specific nAChR subtype.

-

Materials:

-

Membrane preparations from cells expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with nAChR subunit cDNAs).

-

Radioligand (e.g., [³H]epibatidine or [³H]imidacloprid).

-

Test compound (neonicotinoid).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

-

2. Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the ion flow through the nAChR channel in response to agonist application.

-

Objective: To determine the potency (EC50) and efficacy of a neonicotinoid as an agonist or antagonist of nAChR function.

-

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the nAChR subunits of interest.

-

TEVC setup (amplifier, electrodes, perfusion system).

-

Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

-

Test compound dissolved in recording solution.

-

-

Procedure:

-

Inject the cRNA into Xenopus oocytes and incubate for 2-7 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).

-

Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

Perfuse the oocyte with the recording solution containing varying concentrations of the neonicotinoid.

-

Record the inward current elicited by the compound.

-

Plot the current response as a function of concentration and fit the data to a sigmoid dose-response curve to determine the EC50 and maximum response.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of nAChR Activation

The following diagram illustrates the general signaling pathway upon activation of a nicotinic acetylcholine receptor by an agonist, such as a neonicotinoid.

Caption: General signaling pathway of nAChR activation by a neonicotinoid agonist.

Experimental Workflow for nAChR Modulator Characterization

This diagram outlines a typical workflow for characterizing the interaction of a novel compound with nicotinic acetylcholine receptors.

Caption: Experimental workflow for the characterization of a novel nAChR modulator.

Logical Relationship of Neonicotinoid Action

The following diagram illustrates the logical steps from neonicotinoid application to the observed physiological effect in insects.

Caption: Logical flow of the insecticidal action of neonicotinoids.

The Rise of Mesoionic Pyrido[1,2-a]pyrimidinones: A Technical Guide to Their Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Mesoionic pyrido[1,2-a]pyrimidinones have emerged as a compelling class of heterocyclic compounds, demonstrating significant potential in agrochemical and pharmaceutical applications. Their unique electronic structure and biological activity have garnered considerable attention, leading to the development of potent insecticidal and antibacterial agents. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of these promising molecules, with a focus on quantitative data and detailed experimental procedures to aid researchers in this burgeoning field.

A Serendipitous Discovery and a New Class of Insecticides

The journey of mesoionic pyrido[1,2-a]pyrimidinones as significant bioactive molecules began with a serendipitous discovery during a fungicide discovery program. Researchers at DuPont Crop Protection isolated these compounds as undesired byproducts and subsequent screening revealed their potent insecticidal properties. This initial finding sparked a dedicated research program that ultimately led to the commercialization of novel insecticides, most notably Triflumezopyrim.

These mesoionic compounds exhibit a distinct mode of action compared to many existing insecticides. They are potent inhibitors of the nicotinic acetylcholine receptor (nAChR) in insects. This inhibition disrupts nerve impulse transmission, leading to paralysis and death of the target pest. The unique binding and inhibitory mechanism of mesoionic pyrido[1,2-a]pyrimidinones at the nAChR has made them effective against insect populations that have developed resistance to other classes of insecticides.

Quantitative Analysis of Biological Activity

The biological efficacy of mesoionic pyrido[1,2-a]pyrimidinones has been extensively quantified through various bioassays. The following tables summarize key quantitative data for representative compounds, providing a comparative overview of their potency.

| Compound | Target Organism | Bioassay Type | Value | Reference |

| Triflumezopyrim | Myzus persicae (aphid) | Ki (³H-imidacloprid displacement) | 43 nM | |

| Triflumezopyrim | Periplaneta americana (cockroach) neurons | IC₅₀ (nAChR current inhibition) | 0.6 nM | |

| Compound 7 | Sogatella furcifera (white-backed planthopper) | LC₅₀ | 0.86 µg/mL | [1][2] |

| Compound 7 | Aphis craccivora (bean aphid) | LC₅₀ | 0.85 µg/mL | [1][2] |

| Triflumezopyrim | Aphis craccivora (bean aphid) | LC₅₀ | 3.67 µg/mL | [1] |

| Compound E1 | Aphis craccivora (bean aphid) | LC₅₀ | 0.73 µg/mL | |

| Compound E2 | Aphis craccivora (bean aphid) | LC₅₀ | 0.88 µg/mL | |

| Triflumezopyrim | Aphis craccivora (bean aphid) | LC₅₀ | 2.43 µg/mL | |

| Compound I13 | Aphis craccivora (bean aphid) | Mortality | 92% at 100 µg/mL |

Experimental Protocols: Synthesis of the Pyrido[1,2-a]pyrimidinone Core

The synthesis of the mesoionic pyrido[1,2-a]pyrimidinone scaffold typically involves the condensation of two key intermediates: a substituted 2-aminopyridine derivative and a malonic acid derivative. The following protocols provide a detailed methodology for the synthesis of Triflumezopyrim, a prominent member of this class, and can be adapted for the synthesis of various analogs.

Synthesis of Key Intermediates

1. Synthesis of N-(pyrimidin-5-ylmethyl)pyridin-2-amine

This intermediate can be synthesized via a reductive amination reaction between 2-aminopyridine and pyrimidine-5-carbaldehyde.

-

Step 1: Imine Formation. In a round-bottom flask, equimolar amounts of 2-aminopyridine and pyrimidine-5-carbaldehyde are dissolved in a suitable solvent such as toluene. The mixture is heated to reflux with a Dean-Stark apparatus to remove water and drive the formation of the imine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Step 2: Reduction. After the formation of the imine is complete, the reaction mixture is cooled to room temperature. A reducing agent, such as sodium borohydride, is carefully added in portions. The reaction is stirred until the reduction of the imine to the secondary amine is complete, as indicated by TLC.

-

Step 3: Work-up and Purification. The reaction is quenched by the slow addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield N-(pyrimidin-5-ylmethyl)pyridin-2-amine.

2. Synthesis of 2-(3-(trifluoromethyl)phenyl)malonic acid

This malonic acid derivative can be prepared from 3-(trifluoromethyl)bromobenzene and diethyl malonate.

-

Step 1: Palladium-Catalyzed Cross-Coupling. In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), a palladium catalyst (e.g., Pd(dppf)Cl₂) and a suitable base (e.g., sodium tert-butoxide) are added to a solution of 3-(trifluoromethyl)bromobenzene and diethyl malonate in an anhydrous solvent such as toluene or THF. The reaction mixture is heated to reflux until the starting materials are consumed (monitored by GC-MS or TLC).

-

Step 2: Saponification. After cooling to room temperature, the reaction mixture is diluted with a suitable solvent and a solution of a strong base, such as sodium hydroxide or potassium hydroxide, in a mixture of water and ethanol is added. The mixture is stirred at room temperature or gently heated to facilitate the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid.

-

Step 3: Acidification and Extraction. The reaction mixture is cooled in an ice bath and acidified with a mineral acid, such as hydrochloric acid, until the pH is acidic. The aqueous layer is then extracted multiple times with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(3-(trifluoromethyl)phenyl)malonic acid.

Final Condensation to Form the Mesoionic Core

The final step in the synthesis of the mesoionic pyrido[1,2-a]pyrimidinone is the cyclization of the two key intermediates.

-

Step 1: Activation of the Malonic Acid. 2-(3-(trifluoromethyl)phenyl)malonic acid is converted to its more reactive acid chloride derivative. This is typically achieved by treating the diacid with a chlorinating agent such as thionyl chloride or oxalyl chloride in an anhydrous solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of dimethylformamide (DMF). The reaction is usually performed at room temperature and the progress is monitored by the cessation of gas evolution.

-

Step 2: Cyclization Reaction. The solution of the in-situ generated diacid chloride is then slowly added to a solution of N-(pyrimidin-5-ylmethyl)pyridin-2-amine and a non-nucleophilic base, such as triethylamine or pyridine, in an anhydrous solvent at a low temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete.

-

Step 3: Work-up and Purification. The reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The resulting crude product is purified by recrystallization or column chromatography to afford the final mesoionic pyrido[1,2-a]pyrimidinone.

Visualizing the Synthetic and Mechanistic Pathways

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Caption: General synthetic workflow for mesoionic pyrido[1,2-a]pyrimidinones.

Caption: Proposed signaling pathway for the insecticidal action of mesoionic pyrido[1,2-a]pyrimidinones.

Conclusion and Future Outlook

The discovery and development of mesoionic pyrido[1,2-a]pyrimidinones represent a significant advancement in the field of insecticide research. Their novel mode of action provides a valuable tool for managing insect resistance. The synthetic pathways outlined in this guide offer a foundation for the creation of new analogs with potentially enhanced activity and a broader spectrum of applications. Future research in this area will likely focus on exploring the structure-activity relationships of these compounds in greater detail, optimizing their pharmacokinetic and pharmacodynamic properties, and investigating their potential in other therapeutic areas. The versatility of the pyrido[1,2-a]pyrimidinone core suggests that this class of mesoionic compounds will continue to be a rich source of novel bioactive molecules for years to come.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dicloromezotiaz

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicloromezotiaz is a potent, mesoionic insecticide that represents a significant advancement in pest control technology, particularly for managing lepidopteran species.[1][2] Developed by DuPont, it belongs to the class of nicotinic acetylcholine receptor (nAChR) competitive modulators.[1][3] Its unique mode of action, targeting the orthosteric site of insect nAChRs, makes it an effective tool in insecticide resistance management programs.[4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and a visualization of its mechanism of action.

Physical and Chemical Properties

This compound is a solid, light yellow to green-yellow powder. While specific data for melting point, boiling point, and water solubility are not publicly available, other key properties have been determined.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₂Cl₃N₃O₂S | |

| Molecular Weight | 452.7 g/mol | |

| CAS Number | 1263629-39-5 | |

| IUPAC Name | 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-(3,5-dichlorophenyl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-1-ium-2-olate | |

| Appearance | Light yellow to green yellow solid powder | |

| LogP (calculated) | 5.4 | |

| Solubility in DMSO | 100 mg/mL (with ultrasonic treatment and heating to 80°C) | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 3 |

Chemical Reactivity

This compound, as a mesoionic compound with chlorine substituents, is susceptible to several chemical reactions:

-

Nucleophilic Substitution: The chlorine atoms on the thiazole and phenyl rings can be displaced by nucleophiles.

-

Hydrolysis: In aqueous environments, the compound may undergo hydrolysis, which could affect its stability and efficacy.

-

Decomposition: High temperatures or extreme pH conditions can lead to the decomposition of the molecule.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is analogous to that of another mesoionic insecticide, triflumezopyrim, and involves a convergent synthesis approach. While a detailed, step-by-step protocol from a primary source is not publicly available, the general synthetic route can be outlined as follows:

Objective: To synthesize this compound through a multi-step process involving the formation of key intermediates and a final coupling reaction.

Key Steps:

-

Formation of the Diacid Intermediate: A copper-catalyzed coupling of dimethyl malonate with a substituted iodide is performed. The resulting crude product is then directly hydrolyzed to yield the corresponding diacid.

-

Preparation of the Coupling Partner: A substituted aminopyridine is protected, for example, with a formamide group. This is followed by a phase transfer-catalyzed alkylation with 2-chloro-5-(chloromethyl)thiazole and subsequent deprotection to yield the required coupling partner.

-

Final Coupling Reaction: The diacid from step 1 is activated, for instance, by converting it to the diacid chloride. This activated intermediate is then reacted with the coupling partner from step 2 in a suitable solvent like toluene, in the presence of a base such as triethylamine. This final step yields this compound, which can be purified by crystallization.

Nicotinic Acetylcholine Receptor (nAChR) Competitive Binding Assay

This protocol describes a method to determine the binding affinity of this compound to insect nAChRs using a competitive radioligand binding assay. This is a general protocol that can be adapted for this compound based on standard procedures for nAChR assays.

Objective: To quantify the ability of this compound to displace a known radioligand from insect nAChRs.

Materials:

-

Membrane preparation from an insect cell line or tissue expressing the nAChR of interest.

-

Radioligand (e.g., [³H]-epibatidine or [³H]-imidacloprid).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine or imidacloprid).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the insect cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer to a specific protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add assay buffer, radioligand (at a concentration close to its Kd), and the membrane preparation.

-

Non-specific Binding: Add assay buffer, radioligand, a saturating concentration of the non-specific control, and the membrane preparation.

-

Competition Binding: Add assay buffer, radioligand, varying concentrations of this compound, and the membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) in insects. Unlike agonists that activate the receptor, this compound binds to the same orthosteric site as the endogenous neurotransmitter, acetylcholine (ACh), but does not open the ion channel. This competitive inhibition blocks the normal flow of ions, disrupting cholinergic neurotransmission and leading to paralysis and death of the insect.

Logical Workflow for Experimental Analysis

Caption: Experimental workflow for the synthesis, characterization, and biological evaluation of this compound.

Signaling Pathway of this compound Action

Caption: Competitive antagonism of insect nAChR by this compound, leading to nerve signaling blockade.

References

Dicloromezotiaz: A Technical Guide to a Zwitterionic Organochlorine Insecticide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicloromezotiaz is a novel mesoionic insecticide belonging to the pyrido[1,2-a]pyrimidinone class of chemicals.[1] It is characterized as a zwitterionic organochlorine compound and functions as a competitive modulator of nicotinic acetylcholine receptors (nAChRs) in insects.[2][3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and available toxicological data for this compound.

Chemical and Physical Properties

This compound is an organochlorine insecticide with a unique mesoionic, or zwitterionic, structure.[5] This structure contributes to its specific mode of action. The key chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1263629-39-5 | |

| IUPAC Name | 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-(3,5-dichlorophenyl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-1-ium-2-olate | |

| Molecular Formula | C19H12Cl3N3O2S | |

| Molecular Weight | 452.7 g/mol | |

| Synonyms | DPX-RDS63, 1-((2-Chloro-5-thiazolyl)methyl)-3-(3,5-dichlorophenyl)-9-methyl-2,4-dioxo-2H-pyrido(1,2-a)pyrimidinium inner salt |

Synthesis

The synthesis of this compound is a convergent process, similar to that of the related insecticide triflumezopyrim. The key steps are outlined below.

Experimental Protocol for Synthesis

A detailed, step-by-step protocol for the synthesis of this compound is as follows:

-

Copper-Catalyzed Coupling: Dimethyl malonate is coupled with a suitable iodide precursor in the presence of a copper catalyst.

-

Hydrolysis: The crude product from the coupling reaction is directly hydrolyzed to form a diacid intermediate. This two-step process has an overall yield of approximately 84%.

-

Preparation of the Coupling Partner:

-

A formamide protection step is carried out on a starting amine.

-

This is followed by a phase transfer-catalyzed alkylation with 2-chloro-5-(chloromethyl)thiazole.

-

An in-situ deprotection yields the desired coupling partner with a 76% yield.

-

-

Final Condensation:

-

The diacid intermediate is activated by converting it to the diacid chloride.

-

The diacid chloride is then reacted with the prepared coupling partner in toluene with triethylamine as a base.

-

This final step yields this compound as a single crystal polymorph with a 72% yield.

-

Synthesis Workflow Diagram

Caption: A diagram illustrating the key steps in the synthesis of this compound.

Mechanism of Action

This compound is a potent insecticide that acts on the nicotinic acetylcholine receptors (nAChRs) of insects. It functions as a competitive modulator, binding to the orthosteric site of the nAChR and acting primarily through inhibition. This disruption of the insect's nervous system leads to lethargic poisoning and eventual death. The primary targets are a broad range of lepidopteran species.

Signaling Pathway Diagram

Caption: A diagram showing the competitive inhibition of nAChRs by this compound.

Toxicological Data

Limited data is publicly available regarding the environmental fate and ecotoxicity of this compound. However, a risk assessment by the Food Safety Commission of Japan (FSCJ) provides some insights into its mammalian toxicity.

| Study Type | Organism | NOAEL | ADI | Key Findings | Reference |

| Two-generation reproductive toxicity | Rats | 122 mg/kg bw/day | 1.2 mg/kg bw/day | Suppressed body weight gain in parent and offspring. No effects on neurotoxicity, fertility, teratogenicity, or genotoxicity. | |

| Combined chronic toxicity/carcinogenicity | Rats | - | - | Increased incidence of astrocytoma and testicular interstitial cell tumors in males. Genotoxic mode of action considered minimal. |

NOAEL: No-Observed-Adverse-Effect Level ADI: Acceptable Daily Intake

Applications

The primary application of this compound is as an agricultural insecticide. It has demonstrated high efficacy against a broad range of lepidopteran pests, making it a valuable tool for crop protection.

Conclusion

This compound is a zwitterionic organochlorine insecticide with a novel mesoionic structure and a specific mode of action targeting insect nAChRs. Its unique properties and efficacy against lepidopteran pests make it a significant compound in the field of insecticide development. Further research into its environmental fate and potential non-target effects is warranted.

References

An In-depth Technical Guide on Dicloromezotiaz for the Control of Lepidopteran Species

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dicloromezotiaz is a novel mesoionic insecticide demonstrating significant potential for the control of a broad spectrum of lepidopteran pests.[1][2] As a member of the pyrido[1,2-a]pyrimidinone class of chemicals, its unique mode of action as an antagonist of the nicotinic acetylcholine receptor (nAChR) provides a valuable tool in insecticide resistance management programs. This technical guide synthesizes the current publicly available data on this compound, detailing its mechanism of action, presenting available efficacy data, outlining relevant experimental protocols for its evaluation, and providing visualizations of key biological and experimental pathways. While specific quantitative efficacy data from primary research articles is not publicly accessible at this time, this guide provides a comprehensive overview based on existing knowledge.

Introduction

The continuous challenge of insecticide resistance in lepidopteran species necessitates the discovery and development of novel active ingredients with distinct modes of action. This compound, a mesoionic insecticide, has emerged from an optimization program aimed at identifying potent compounds for the control of these damaging pests.[1][2] Its chemical structure, 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-(3,5-dichlorophenyl)-9-methyl-2,4-dioxo-3,4-dihydro-2H-1λ5-pyrido[1,2-a]pyrimidin-1-ylium-3-ide, underscores its unique mesoionic nature, which is critical to its insecticidal activity. This document serves as a technical resource for researchers and professionals engaged in the development and application of insecticides.

Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

This compound functions as a competitive antagonist of the insect nicotinic acetylcholine receptor (nAChR).[3] The nAChR is a ligand-gated ion channel crucial for fast synaptic transmission in the insect central nervous system.

Signaling Pathway of nAChR and Inhibition by this compound:

-

Acetylcholine (ACh) Release: In a healthy neuron, an action potential triggers the release of the neurotransmitter acetylcholine (ACh) into the synaptic cleft.

-

nAChR Activation: ACh binds to the nAChR on the postsynaptic membrane.

-

Ion Channel Opening: This binding event causes a conformational change in the nAChR, opening a channel that allows the influx of cations (primarily Na+ and Ca2+).

-

Depolarization: The influx of positive ions leads to depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP).

-

Nerve Impulse Propagation: If the EPSP reaches the threshold, it triggers an action potential, propagating the nerve impulse.

-

This compound Inhibition: this compound competes with ACh for the same binding site on the nAChR. By binding to the receptor, it prevents ACh from activating the channel. This antagonism blocks the influx of cations, inhibiting depolarization and preventing the propagation of the nerve impulse.

-

Paralysis and Mortality: The continuous blockage of nAChRs leads to a disruption of the central nervous system, resulting in paralysis and eventual death of the insect.

Caption: Nicotinic Acetylcholine Receptor Signaling and this compound Inhibition.

Data Presentation: Efficacy Against Lepidopteran Species

Comprehensive, publicly available tables of quantitative efficacy data (e.g., LC50, LD50, mortality rates at specific concentrations) for this compound against a range of lepidopteran species are limited at the time of this report. The primary research article detailing the initial biological evaluation was not accessible. However, literature consistently describes this compound as a potent insecticide for the control of a broad range of lepidopteran pests. For research and development purposes, it is crucial to establish baseline susceptibility data for target pest species. The following table provides a template for organizing such data as it becomes available through experimentation.

Table 1: Template for Efficacy Data of this compound Against Lepidopteran Species

| Lepidopteran Species | Bioassay Method | LC50 (µg/mL) | 95% Confidence Interval | LD50 (ng/larva) | 95% Confidence Interval | Mortality Rate (%) @ Concentration (µg/mL) |

| Plutella xylostella (Diamondback Moth) | Diet Incorporation | Data not available | Data not available | Data not available | Data not available | Data not available |

| Heliothis virescens (Tobacco Budworm) | Topical Application | Data not available | Data not available | Data not available | Data not available | Data not available |

| Spodoptera exigua (Beet Armyworm) | Leaf Dip Assay | Data not available | Data not available | Data not available | Data not available | Data not available |

| Spodoptera frugiperda (Fall Armyworm) | Diet Incorporation | Data not available | Data not available | Data not available | Data not available | Data not available |

| Trichoplusia ni (Cabbage Looper) | Leaf Dip Assay | Data not available | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the efficacy and mode of action of this compound. These should be adapted and optimized for specific lepidopteran species and laboratory conditions.

Insect Rearing

-

Species: Select relevant lepidopteran pest species (e.g., Plutella xylostella, Heliothis virescens, Spodoptera exigua).

-

Diet: Rear larvae on a species-specific artificial diet under controlled conditions.

-

Environment: Maintain a constant temperature (e.g., 25 ± 2°C), relative humidity (e.g., 60 ± 10%), and photoperiod (e.g., 16:8 L:D).

-

Synchronization: Ensure a continuous supply of same-instar larvae for bioassays.

Insecticide Bioassays

Objective: To determine the lethal concentration (LC50) or lethal dose (LD50) of this compound.

5.2.1 Diet Incorporation Bioassay

-

Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO). Make serial dilutions to obtain a range of test concentrations.

-

Diet Preparation: Prepare the artificial diet and cool it to approximately 50-60°C.

-

Incorporation: Add a specific volume of the insecticide solution to the diet to achieve the desired final concentrations. A control group should be prepared with the solvent only.

-

Dispensing: Dispense the treated and control diet into individual wells of a multi-well plate or small cups.

-

Infestation: Place one larva (e.g., second or third instar) in each well.

-

Incubation: Seal the plates and incubate under controlled environmental conditions.

-

Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-infestation. Larvae are considered dead if they do not move when prodded with a fine brush.

-

Data Analysis: Analyze the data using probit analysis to determine the LC50 values and their 95% confidence intervals.

5.2.2 Topical Application Bioassay

-

Preparation of this compound Solutions: Prepare a range of concentrations of this compound in a volatile solvent like acetone.

-

Application: Use a micro-applicator to apply a precise volume (e.g., 1 µL) of the insecticide solution to the dorsal thorax of each larva. The control group receives the solvent only.

-

Post-treatment: Place the treated larvae in individual containers with untreated artificial diet.

-

Incubation and Assessment: Follow steps 6-8 from the Diet Incorporation Bioassay to determine the LD50.

Caption: Generalized Workflow for Insecticide Bioassays.

Whole-Cell Voltage-Clamp Electrophysiology

Objective: To characterize the inhibitory effect of this compound on nAChRs in isolated insect neurons.

-

Neuronal Preparation: Isolate and culture neurons from the central nervous system of the target lepidopteran species.

-

Electrode Preparation: Fabricate glass micropipettes with a specific resistance and fill them with an appropriate internal solution.

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system.

-

Cell Patching: Form a high-resistance seal (giga-seal) between the micropipette and the membrane of a single neuron.

-

Whole-Cell Configuration: Rupture the cell membrane within the pipette tip to gain electrical access to the cell's interior.

-

Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

ACh Application: Apply acetylcholine to the neuron to elicit an inward current through the nAChRs.

-

This compound Application: Co-apply or pre-apply this compound at various concentrations with acetylcholine and record the changes in the inward current.

-

Data Analysis: Analyze the current traces to determine the inhibitory concentration (IC50) of this compound on the nAChR-mediated currents.

Caption: Workflow for Whole-Cell Voltage-Clamp Electrophysiology.

Conclusion

This compound represents a significant advancement in the control of lepidopteran pests due to its novel mesoionic chemistry and its antagonistic mode of action on the nicotinic acetylcholine receptor. This technical guide provides a foundational understanding of its mechanism and outlines the necessary experimental frameworks for its evaluation. Further research to populate the efficacy data tables and refine species-specific protocols will be critical for its successful integration into integrated pest management strategies. The unique properties of this compound offer a promising solution to combat insecticide resistance and ensure sustainable crop protection.

References

Dicloromezotiaz: An Examination of its Environmental Fate and Ecotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicloromezotiaz is a mesoionic insecticide identified by the CAS Number 1263629-39-5.[1] As a member of the third-generation neonicotinoids, it functions as a competitive modulator of the nicotinic acetylcholine receptor (nAChR), primarily through inhibition, leading to lethargic poisoning in various insect species.[2][3] This technical guide provides a comprehensive overview of the current, albeit limited, publicly available data on the environmental fate and ecotoxicity of this compound.

Environmental Fate

Information regarding the specific environmental fate of this compound is scarce in publicly accessible literature.[4] However, some general characteristics and potential pathways can be inferred from its chemical class and available information.

As an organochlorine compound, this compound is expected to undergo metabolic processes aimed at detoxification and elimination in organisms.[3] General metabolic pathways for xenobiotics in insects often involve cytochrome P450 monooxygenases, glutathione S-transferases, and esterases. In aqueous environments, this compound may undergo hydrolysis, which could affect its efficacy as an insecticide. It may also be susceptible to decomposition under high temperatures or extreme pH conditions.

Ecotoxicity

The ecotoxicological profile of this compound is not extensively documented. However, some key data points and general characteristics have been reported.

Terrestrial Ecotoxicity

A risk assessment by the Food Safety Commission of Japan (FSCJ) evaluated various toxicity studies. The major adverse effect observed in rats was suppressed body weight gain. The assessment found no evidence of neurotoxicity, effects on fertility, teratogenicity, or genotoxicity. An increase in certain tumors was observed in male rats in a two-year study, but the likelihood of a genotoxic mode of action was considered minimal, allowing for the specification of a threshold dose. The lowest no-observed-adverse-effect level (NOAEL) was determined to be 122 mg/kg body weight per day from a two-generation reproductive toxicity study in rats. Based on this, the FSCJ established an acceptable daily intake (ADI) of 1.2 mg/kg bw per day. An acute reference dose (ARfD) was deemed unnecessary as no adverse effects were likely from a single oral administration.

Notably, some research indicates that certain mesoionic compounds, while effective insecticides, can be hazardous to bees. For instance, the related compound triflumezopyrim has shown high toxicity to bees. However, a study on a series of novel mesoionic derivatives, which included a compound with a similar structural backbone to this compound, showed significantly reduced acute contact toxicity to honey bees compared to triflumezopyrim.

Aquatic Ecotoxicity

Specific data on the aquatic toxicity of this compound is limited. As a neonicotinoid, a class of insecticides known to have potential impacts on aquatic ecosystems, further investigation into its effects on aquatic organisms is warranted. Neonicotinoids can enter aquatic environments through various pathways and have been shown to be toxic to aquatic invertebrates, particularly insects, even at low concentrations.

Data Summary

Table 1: Mammalian Toxicity Data for this compound

| Endpoint | Species | Value | Study Type |

| NOAEL | Rat | 122 mg/kg bw/day | Two-generation reproductive toxicity |

| ADI | - | 1.2 mg/kg bw/day | - |

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. The risk assessment by the Food Safety Commission of Japan utilized a range of studies including:

-

Fate in plants (Japanese radish and lettuce)

-

Residues in crops

-

Fate in animals (rats)

-

Combined subacute toxicity/neurotoxicity (rats)

-

Subacute toxicity (rats, mice, and dogs)

-

Chronic toxicity (dogs)

-

Combined chronic toxicity/carcinogenicity (rats)

-

Carcinogenicity (mice)

-

Acute neurotoxicity (rats)

-

Two-generation reproductive toxicity (rats)

-

Developmental toxicity (rats and rabbits)

-

Genotoxicity studies

Logical Relationships and Workflows

The following diagram illustrates the general workflow for assessing the risk of a pesticide like this compound.

This diagram outlines the logical progression from data collection on environmental fate and toxicity to the characterization and management of potential risks.

The following diagram illustrates the known mechanism of action for this compound.

This diagram shows how this compound acts on the nicotinic acetylcholine receptors in insects, leading to the disruption of neurotransmission and ultimately, insect mortality.

References

A Technical Guide to the Mesoionic Insecticides: Dicloromezotiaz and Triflumezopyrim

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicloromezotiaz and triflumezopyrim represent a novel class of mesoionic insecticides developed to address the growing challenge of resistance to existing chemistries. Both compounds, originating from the same discovery program at DuPont, share a unique mode of action as competitive modulators of the nicotinic acetylcholine receptor (nAChR), distinguishing them from the agonistic action of neonicotinoids. While structurally similar, their insecticidal spectra are specialized: triflumezopyrim is a potent agent against hemipteran pests, particularly rice hoppers, whereas this compound is highly effective against a broad range of lepidopteran species. This technical guide provides an in-depth analysis of their relationship, mechanism of action, synthesis, biological efficacy, and toxicological profiles, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and development in this promising class of insecticides.

Introduction: A Shared Heritage and Divergent Paths

This compound and triflumezopyrim are mesoionic compounds characterized by a pyrido[1,2-a]pyrimidinone core. Their development stemmed from the same high-throughput screening and optimization program at DuPont.[1] Despite their common origin and identical mode of action, subtle structural modifications have led to a divergence in their target pest specificity.[2][3]

Triflumezopyrim , the first commercialized mesoionic insecticide, is recognized as a specialist for controlling hopper species in rice.[4] This compound is the second mesoionic insecticide from this program, optimized for potent activity against a wide array of lepidopteran pests.[2] Their relationship is a prime example of how targeted chemical modifications on a common scaffold can achieve distinct biological outcomes.

Physicochemical Properties

A comparison of the key physicochemical properties of this compound and triflumezopyrim is crucial for understanding their environmental fate, bioavailability, and formulation requirements.

| Property | This compound | Triflumezopyrim |

| IUPAC Name | 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-(3,5-dichlorophenyl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-1-ium-2-olate | 4-oxo-1-(pyrimidin-5-ylmethyl)-3-[3-(trifluoromethyl)phenyl]pyrido[1,2-a]pyrimidin-1-ium-2-olate |

| CAS Number | 1263629-39-5 | 1263133-33-0 |

| Molecular Formula | C₁₉H₁₂Cl₃N₃O₂S | C₂₀H₁₃F₃N₄O₂ |

| Molecular Weight | 452.7 g/mol | 398.34 g/mol |

| Log P (octanol/water) | 5.4 | 2.9 |

| Water Solubility | Lower than Triflumezopyrim | Higher than this compound |

| Appearance | Solid | Solid, yellow |

Mechanism of Action: Competitive Modulation of the Nicotinic Acetylcholine Receptor

Both this compound and triflumezopyrim function as competitive modulators of the insect nicotinic acetylcholine receptor (nAChR). Unlike neonicotinoid insecticides that act as agonists, leading to receptor activation and subsequent overstimulation of the nervous system, these mesoionic compounds act as inhibitors at the orthosteric binding site.

This inhibitory action blocks the binding of the natural neurotransmitter, acetylcholine (ACh), preventing nerve impulse transmission. The result is a rapid and prolonged inhibition of nAChR currents, leading to lethargy, cessation of feeding, paralysis, and ultimately, the death of the insect. The distinct nature of this antagonistic mechanism provides a valuable tool for managing insect populations that have developed resistance to neonicotinoid insecticides.

dot

Synthesis and Discovery

The discovery of this class of mesoionic insecticides originated from a fungicide optimization program at DuPont, where a weakly insecticidal byproduct was identified. Subsequent optimization of this initial hit led to the development of both triflumezopyrim and this compound. The synthesis of both compounds follows a convergent approach, with many similarities in their respective pathways.

dot

Biological Efficacy: A Tale of Two Spectra

While sharing a common mechanism, the insecticidal activity of triflumezopyrim and this compound is tailored to different insect orders.

Triflumezopyrim: The Hopper Specialist

Triflumezopyrim demonstrates exceptional efficacy against various species of rice planthoppers.

| Target Pest | Life Stage | Assay Method | LC₅₀ / LD₅₀ | Reference |

| Nilaparvata lugens (Brown Planthopper) | 3rd Instar Nymph | Rice Stem Dipping | 0.150 mg/L | |

| Nilaparvata lugens | Adult | Topical Application | 0.094 ng/individual | |

| Sogatella furcifera (White-backed Planthopper) | 3rd Instar Nymph | Rice Stem Dipping | 0.042 mg/L | |

| Sogatella furcifera | Adult | Topical Application | 0.026 ng/individual | |

| Laodelphax striatellus (Small Brown Planthopper) | 3rd Instar Nymph | Rice Stem Dipping | 0.024 mg/L | |

| Laodelphax striatellus | Adult | Topical Application | 0.032 ng/individual |

This compound: The Lepidoptera Controller

This compound has been optimized for the control of a broad range of lepidopteran pests. While specific LC₅₀ values from comparative studies are not as readily available in the public domain, research indicates its high potency against key species.

| Target Pest | Life Stage | Assay Method | IC₅₀ (nAChR Inhibition) | Reference |

| Heliothis virescens (Tobacco Budworm) | Not specified | Whole-cell voltage clamp | 1.2 nmol/L | |

| Broad range of Lepidoptera | Not specified | Not specified | Not specified |

Resistance and Management

As with any insecticide, the potential for resistance development is a key consideration. For triflumezopyrim, the primary mechanism of resistance has been identified as enhanced metabolic detoxification mediated by the overexpression of cytochrome P450 monooxygenase (P450) genes. Specifically, the genes CYP303A1, CYP4CE2, and CYP419A1v2 have been implicated in conferring resistance in the small brown planthopper, Laodelphax striatellus.

dot

The lack of cross-resistance between triflumezopyrim and neonicotinoids makes it a valuable component in resistance management programs. Judicious use in rotation with other insecticide classes will be crucial to preserve its efficacy.

Toxicological Profile

The toxicological profiles of this compound and triflumezopyrim are essential for assessing their environmental impact and safety to non-target organisms.

This compound

-

Mammalian Toxicity: The major adverse effect observed in studies was suppressed body weight gain. No neurotoxicity, fertility, teratogenicity, or genotoxicity was observed. The Acceptable Daily Intake (ADI) has been established at 1.2 mg/kg bw per day.

-

Environmental Toxicity: Limited data is publicly available regarding its specific environmental fate and ecotoxicity.

Triflumezopyrim

-

Mammalian Toxicity: Triflumezopyrim exhibits low acute toxicity in rats via oral, dermal, and inhalation routes. It is not a skin or eye irritant.

-

Non-Target Organism Toxicity:

-

Aquatic Organisms: Neonicotinoid insecticides, as a class, can exhibit toxicity to a range of aquatic invertebrates.

-

Soil Organisms: Standard testing on earthworms and other soil non-target macro-organisms is a regulatory requirement.

-

Beneficial Arthropods: Triflumezopyrim has been shown to be relatively safe for some natural enemies of rice planthoppers, such as the predatory mirid bug (Cyrtorhinus lividipennis) and spiders. However, it can be toxic to pollinators like bees.

-

Experimental Protocols

nAChR Radioligand Binding Assay

This protocol is adapted from methods used to characterize nAChR inhibitors.

-

Membrane Preparation: Homogenize insect nervous tissue (e.g., aphid heads) in ice-cold assay buffer. Centrifuge to pellet cellular debris, then centrifuge the supernatant at high speed to pellet the membrane fraction. Resuspend the pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a radioligand such as [³H]-imidacloprid, and varying concentrations of the test compound (this compound or triflumezopyrim).

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology on Insect Neurons

This protocol is a generalized procedure based on standard electrophysiological techniques for studying ion channels.

-

Neuron Dissociation: Isolate and culture neurons from the target insect's nervous system (e.g., cockroach thoracic ganglia).

-

Patch-Clamp Recording: Using the whole-cell patch-clamp configuration, record currents from individual neurons.

-

Agonist Application: Apply a known nAChR agonist (e.g., acetylcholine) to elicit an inward current.

-

Inhibitor Application: Co-apply the agonist with varying concentrations of this compound or triflumezopyrim.

-

Data Acquisition and Analysis: Measure the inhibition of the agonist-induced current at each concentration of the test compound to determine the IC₅₀ value.

Cytochrome P450 Activity Assay

This protocol is based on established methods for measuring P450 activity in insects.

-

Microsome Preparation: Homogenize insect tissues (e.g., whole bodies or specific organs) in a suitable buffer and prepare microsomes by differential centrifugation.

-

Enzyme Reaction: In a microplate, combine the microsomal preparation, a P450 substrate (e.g., 7-ethoxycoumarin or a luminescent substrate), and an NADPH generating system.

-

Incubation: Incubate the reaction mixture at a controlled temperature.

-

Measurement: Measure the formation of the product over time using a spectrophotometer or luminometer.

-

Data Analysis: Calculate the enzyme activity, typically expressed as the rate of product formation per milligram of protein.

Conclusion

This compound and triflumezopyrim are significant advancements in insecticide chemistry, offering a distinct mode of action that is effective against pests resistant to other insecticide classes. Their shared mesoionic scaffold and mechanism of action, coupled with their specialized insecticidal spectra, highlight a successful lead optimization strategy. This technical guide has provided a comprehensive overview of their relationship, from their chemical properties and synthesis to their biological activity and toxicological profiles. The detailed experimental protocols and pathway diagrams are intended to serve as a valuable resource for researchers and professionals in the field, fostering further innovation in the development of safe and effective crop protection solutions.

References

Methodological & Application

Application Notes and Protocols for Thiamethoxam in Integrated Pest Management (IPM)

Disclaimer: The compound "Dicloromezotiaz" is not a recognized pesticide in publicly available scientific literature or regulatory databases. It is presumed to be a typographical error. This document provides detailed information on Thiamethoxam , a widely used neonicotinoid insecticide, as an illustrative example for application in Integrated Pest Management (IPM) programs.

Introduction to Thiamethoxam

Thiamethoxam is a second-generation neonicotinoid insecticide with broad-spectrum, systemic activity against a wide range of sucking and chewing insects.[1][2][3] As a systemic insecticide, it is rapidly absorbed by plants and transported throughout their tissues, including stems, leaves, roots, and even pollen.[1][3] This property makes it effective for controlling pests that feed on various parts of the plant and provides long-lasting protection. Thiamethoxam is utilized in various formulations, including liquid concentrates, granules, and seed treatments, and can be applied via foliar spray, soil drench, or as a seed dressing. It is a crucial tool in many IPM programs for managing pests in crops like cereals, cotton, fruits, and vegetables.

Mechanism of Action

Thiamethoxam acts on the central nervous system of insects. Its mode of action involves interfering with the nicotinic acetylcholine receptors (nAChRs).

-

Agonist Activity: Thiamethoxam functions as an agonist at the nAChRs, meaning it binds to these receptors and mimics the action of the neurotransmitter acetylcholine (ACh).

-

Nerve Overstimulation: This binding causes an excessive and uncontrolled influx of ions into the nerve cells, leading to constant nerve stimulation.

-

Paralysis and Death: The overstimulation of the nervous system results in symptoms such as twitching, convulsions, and ultimately, paralysis and death of the insect. This process can begin as quickly as 30 minutes after exposure.

The selective toxicity of thiamethoxam towards insects compared to mammals is attributed to the higher sensitivity of insect nAChRs.

References

Application Notes and Protocols for Dicloromezotiaz in Rice Hopper Control

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While Dicloromezotiaz is a potent insecticide, publicly available research on its specific efficacy and application protocols for rice hopper control is limited. The following notes and protocols are substantially based on data from Triflumezopyrim, a closely related mesoionic insecticide with the same mode of action, optimized for rice hopper management. Researchers should adapt and validate these protocols specifically for this compound.

Introduction

This compound is a novel mesoionic insecticide belonging to the pyrido[1,2-a]pyrimidinone class.[1] It functions as a potent antagonist of the insect nicotinic acetylcholine receptor (nAChR), a critical component of the central nervous system in insects.[2][3] This mode of action is distinct from many other insecticides, including neonicotinoid agonists, making it a valuable tool for managing rice hopper populations, especially those that have developed resistance to other chemical classes.[3] Rice hoppers, such as the brown planthopper (Nilaparvata lugens) and the white-backed planthopper (Sogatella furcifera), are significant pests in rice cultivation, causing substantial yield losses through direct feeding and virus transmission.[4]

Mechanism of Action

This compound acts on the insect's nervous system by inhibiting the nAChRs. Unlike neonicotinoids which are agonists and cause continuous stimulation of the receptor, this compound is an antagonist that binds to the receptor and prevents its activation by the neurotransmitter acetylcholine (ACh). This blockage of nerve impulses leads to lethargy, cessation of feeding, and eventual death of the insect. Specifically, it binds to the orthosteric site of the nAChR.

Figure 1: Simplified signaling pathway of this compound at the insect synapse.

Efficacy Data (Based on Triflumezopyrim)

Field trials on the related mesoionic insecticide, Triflumezopyrim, have demonstrated significant efficacy in controlling rice hopper populations. The following tables summarize key findings.

Table 1: Efficacy of Triflumezopyrim 10.6% SC against White-Backed Planthopper (WBPH) and Brown Planthopper (BPH) in Rice.

| Treatment | Application Rate (g a.i. ha⁻¹) | Mean WBPH Population (per hill) | Mean BPH Population (per hill) |

| Triflumezopyrim | 25 | 1.77 - 2.43 | 2.00 - 3.97 |

| Triflumezopyrim | 35 | 1.77 - 2.43 | 2.00 - 3.97 |

| Imidacloprid 17.8 SL | 20 | 2.40 - 7.27 | 2.40 - 7.27 |

| Quinalphos 25 EC | 500 | 2.10 - 6.37 | 2.10 - 6.37 |

| Untreated Control | - | > 7.27 | > 7.27 |

Table 2: Impact of Triflumezopyrim 10.6% SC on Rice Grain Yield.

| Treatment | Application Rate (g a.i. ha⁻¹) | Mean Grain Yield (q ha⁻¹) |

| Triflumezopyrim | 25 | 74.73 - 75.67 |

| Triflumezopyrim | 35 | 74.73 - 75.67 |

| Imidacloprid 17.8 SL | 20 | 72.60 - 73.33 |

| Quinalphos 25 EC | 500 | 72.60 - 73.33 |

| Untreated Control | - | 69.47 |

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of this compound against rice hoppers. These should be adapted based on specific laboratory conditions and research objectives.

Topical Application Bioassay

This method assesses the contact toxicity of the insecticide.

Figure 2: Workflow for Topical Application Bioassay.

Methodology:

-

Insect Rearing: Rear rice hoppers (e.g., Nilaparvata lugens) on susceptible rice seedlings in a controlled environment.

-

Preparation of Insecticide Solutions: Prepare a stock solution of this compound in a suitable solvent like acetone. From this, create a series of 5-6 serial dilutions.

-

Insect Selection and Anesthesia: Use adult rice hoppers within five days of emergence. Anesthetize the insects using carbon dioxide.

-

Topical Application: Using a micro-applicator or a repeating dispenser, apply a precise droplet (e.g., 0.083 μl) of the insecticide solution to the dorsal surface of the thorax of each anesthetized insect. For the control group, apply only the solvent. Use at least three replicates of 15 individuals per concentration.

-

Recovery and Observation: Transfer the treated insects to recovery cages containing fresh rice seedlings. Maintain the cages under controlled conditions (e.g., 25°C, 16L:8D photoperiod).

-

Data Collection: Record mortality at 24, 48, and 72 hours post-treatment.

-

Data Analysis: Calculate the lethal concentration (LC50) or lethal dose (LD50) values using probit analysis.

Rice Stem Dip Bioassay

This method evaluates the efficacy of the insecticide when applied to the plant.

Methodology:

-

Plant Preparation: Grow rice seedlings to the 3-4 leaf stage.

-

Insecticide Solution Preparation: Prepare aqueous solutions of formulated this compound at various concentrations. Include a surfactant if necessary.

-

Treatment: Dip the rice stems (or whole seedlings) into the respective insecticide solutions for a set duration (e.g., 30 seconds). Allow the stems to air dry. The control group should be dipped in water with surfactant only.

-

Insect Infestation: Place the treated rice stems into test tubes or cages. Introduce a known number of adult rice hoppers (e.g., 10-15) into each container.

-

Incubation and Observation: Maintain the containers under controlled environmental conditions.

-

Data Collection: Record hopper mortality at specified time intervals (e.g., 24, 48, 72 hours).

Resistance Management

The development of insecticide resistance is a significant concern in rice hopper management. To preserve the efficacy of this compound and other mesoionic insecticides, the following resistance management strategies are recommended:

-

Rotation of Modes of Action: Avoid the consecutive use of insecticides from the same IRAC (Insecticide Resistance Action Committee) group. Rotate this compound with insecticides having different modes of action.

-

Integrated Pest Management (IPM): Incorporate non-chemical control methods such as resistant rice varieties, biological control agents, and appropriate cultural practices.

-

Adherence to Recommended Dosages: Use this compound at the recommended application rates to ensure effective control and minimize the selection pressure for resistance.

Safety Precautions

When handling this compound, standard laboratory safety procedures for working with potent chemical compounds should be followed. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and eye protection. All experimental work should be conducted in a well-ventilated area or under a fume hood. Refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information.

References

In Vitro Analysis of Dicloromezotiaz on Insect Nicotinic Acetylcholine Receptor (nAChR) Channels: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicloromezotiaz is a novel mesoionic insecticide belonging to the pyrido[1,2-a]pyrimidinone class, demonstrating significant potency against a range of lepidopteran pests.[1][2][3] Its mode of action involves the modulation of insect nicotinic acetylcholine receptors (nAChRs), which are critical ligand-gated ion channels in the insect central nervous system.[1][3] Understanding the interaction of this compound with these receptors at a molecular level is crucial for elucidating its precise mechanism of action, optimizing its efficacy, and developing next-generation insecticides.

These application notes provide a comprehensive guide to the in vitro analysis of this compound on insect nAChR channels. The protocols detailed below are designed for researchers in academia and industry engaged in insecticide discovery and development. They cover two primary methodologies: two-electrode voltage clamp (TEVC) electrophysiology for functional characterization and radioligand binding assays for assessing receptor affinity.

While specific quantitative data for this compound is not publicly available, this document includes representative data from a closely related mesoionic insecticide, triflumezopyrim, to illustrate the expected outcomes of these experimental approaches. Triflumezopyrim also acts on insect nAChRs and provides a valuable reference for the mesoionic class of insecticides.

Signaling Pathway of nAChR and Insecticide Interaction

Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels that mediate fast synaptic transmission in the insect nervous system. The binding of the endogenous neurotransmitter acetylcholine (ACh) to the receptor's orthosteric site triggers a conformational change, leading to the opening of an ion channel permeable to cations (primarily Na+ and Ca2+). This influx of positive ions results in depolarization of the postsynaptic membrane and the propagation of a nerve impulse.

Insecticides like this compound target this process. Based on preliminary findings that suggest this compound does not activate the nAChR upon brief exposure, it is hypothesized to act as an antagonist or an allosteric modulator, inhibiting the normal function of the receptor. This disruption of cholinergic signaling leads to paralysis and eventual death of the insect.

Quantitative Data Summary

The following tables summarize the type of quantitative data that can be obtained from the described in vitro assays. As specific data for this compound is not available, the data presented for the related mesoionic insecticide, triflumezopyrim, serves as a representative example.

Table 1: Electrophysiological Analysis of Mesoionic Insecticide Effects on Insect nAChRs

| Compound | Target Receptor | Assay Type | Key Parameter | Value | Reference |

| Triflumezopyrim | Insect nAChR | Two-Electrode Voltage Clamp (TEVC) | EC50 / IC50 | Not reported | |

| This compound | Lepidopteran nAChR | TEVC | IC50 | To be determined |

Note: EC50 (half-maximal effective concentration) is determined for agonists, while IC50 (half-maximal inhibitory concentration) is determined for antagonists.

Table 2: Radioligand Binding Affinity of Mesoionic Insecticides to Insect nAChRs

| Compound | Radioligand | Receptor Source | Assay Type | Key Parameter | Value | Reference |

| Triflumezopyrim | [3H]Imidacloprid | Aphid membrane preparations | Competitive Binding | Ki | 43 nM | |

| This compound | [3H]Imidacloprid | Lepidopteran insect membrane preparations | Competitive Binding | Ki | To be determined |